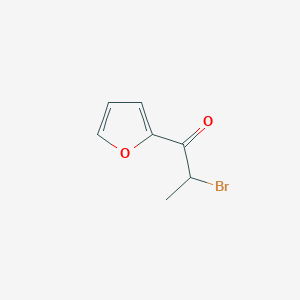

2-Bromo-1-(furan-2-yl)propan-1-one

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-1-(furan-2-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2/c1-5(8)7(9)6-3-2-4-10-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLZJJJKGSBIXNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=CO1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40536651 | |

| Record name | 2-Bromo-1-(furan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40536651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4208-46-2 | |

| Record name | 2-Bromo-1-(furan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40536651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies and Strategic Approaches for 2 Bromo 1 Furan 2 Yl Propan 1 One

Regioselective Synthesis of 2-Bromo-1-(furan-2-yl)propan-1-one

Regioselectivity is paramount in the synthesis of this compound to ensure the bromine atom is introduced exclusively at the α-position of the ketone (C2 of the propanone chain) without undesired bromination of the electron-rich furan (B31954) ring.

The most direct approach to this compound involves the α-halogenation of the precursor ketone, 1-(furan-2-yl)propan-1-one. This transformation can be achieved through several mechanisms, each offering distinct advantages.

Direct α-bromination of ketones is typically performed using a bromine source such as molecular bromine (Br₂) or, more commonly, N-Bromosuccinimide (NBS), which is favored for its ease of handling and ability to maintain a low concentration of Br₂ in the reaction mixture. The reaction can proceed via either an acid-catalyzed or base-promoted pathway.

Under acidic conditions, the ketone undergoes tautomerization to its enol form. This enol then acts as a nucleophile, attacking the electrophilic bromine source. This method is generally effective for achieving monobromination. For instance, the use of NBS in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH) has been shown to be effective for the α-bromination of various ketones. semanticscholar.orgscirp.org A study on the α-bromination of aralkyl ketones demonstrated that using NBS with acidic aluminum oxide as a catalyst in methanol at reflux provides α-monobrominated products with high regioselectivity and in excellent yields, often with very short reaction times. nih.gov

While direct bromination of 1-(furan-2-yl)propan-1-one is not extensively detailed, analogous reactions provide a reliable blueprint. For example, the synthesis of 2-(α-Bromacetyl)thiophene, a related heterocyclic α-bromoketone, has been successfully carried out. semanticscholar.org The conditions for these types of reactions are summarized in the table below.

Table 1: Selected Conditions for α-Bromination of Ketones with NBS

| Ketone Substrate | Catalyst/Conditions | Solvent | Yield | Reference |

| Acetophenone | p-TsOH (cat.), RT | [bmim]PF₆ (ionic liquid) | Good | semanticscholar.orgscirp.org |

| Aralkyl Ketones | Acidic Al₂O₃, reflux | Methanol | High | nih.gov |

| Acetophenone | p-TsOH (cat.), Microwave | Dichloromethane | 95% | researchgate.net |

The key to success in the direct bromination of 1-(furan-2-yl)propan-1-one is the careful control of reaction conditions to favor α-substitution on the propanone chain over electrophilic substitution on the furan ring.

Achiral α-bromination yields a racemic mixture. For applications requiring enantiomerically pure compounds, catalytic enantioselective methods are necessary. Organocatalysis has emerged as a powerful tool for such transformations. nih.govnih.gov The general strategy involves the reaction of a ketone with an amine-based chiral catalyst to form a transient chiral enamine intermediate. This enamine then reacts stereoselectively with an electrophilic bromine source.

Pioneering work in this area has demonstrated the successful α-bromination of various ketones with high enantioselectivity. For example, a C₂-symmetric imidazolidine catalyst has been used to afford α-brominated ketones in up to 94% enantiomeric excess (ee). nih.govrsc.org While the specific application of this methodology to 1-(furan-2-yl)propan-1-one has not been detailed in the reviewed literature, the substrate scope of these reactions often includes aryl alkyl ketones.

The proposed catalytic cycle would involve the following steps:

Condensation of the chiral amine catalyst with 1-(furan-2-yl)propan-1-one to form a chiral enamine.

The enamine, being nucleophilic, attacks an electrophilic brominating agent (e.g., NBS). The chiral environment of the catalyst directs the attack to one face of the enamine, establishing the stereocenter.

Hydrolysis of the resulting α-bromo iminium ion releases the chiral α-bromo ketone and regenerates the catalyst.

The success of this approach would depend on the ability of the furan-containing ketone to form the enamine intermediate without catalyst deactivation and to compete effectively for the brominating agent without undergoing background, non-catalyzed bromination.

Table 2: Organocatalysts for Enantioselective α-Bromination of Ketones

| Catalyst Type | Substrate | Bromine Source | Enantiomeric Excess (ee) | Reference |

| C₂-Symmetric Diphenylpyrrolidine | Aldehydes | NBS | Up to 96% | nih.govrsc.org |

| C₂-Symmetric Imidazolidine | Ketones | NBS | Up to 94% | nih.govrsc.org |

| 9-Amino-9-deoxy-epi-cinchona alkaloids | Cyclic Ketones | Dialkyl 2-bromomalonates | Up to 84% | nih.gov |

An alternative to the direct bromination of a pre-formed ketone involves constructing the molecule in multiple steps, which can offer greater control over regioselectivity.

This two-step approach first involves the synthesis of the precursor ketone, 1-(furan-2-yl)propan-1-one, followed by its α-bromination as described previously. The key step is the Friedel-Crafts acylation of furan. Furan is an electron-rich heterocycle that is prone to polymerization under the conditions of classical Friedel-Crafts reactions, which typically employ strong Lewis acids like aluminum chloride (AlCl₃). researchgate.net

Therefore, milder conditions are necessary. The reaction can be performed with propionyl chloride or propionic anhydride as the acylating agent, using a less aggressive Lewis acid catalyst. The mechanism involves the formation of a highly electrophilic acylium ion, which is then attacked by the furan ring, primarily at the C2 position. A subsequent deprotonation restores aromaticity. youtube.com The use of chromium-exchanged dodecatungstophosphoric acid is an example of a modern, greener catalyst developed for this purpose. researchgate.net

Once 1-(furan-2-yl)propan-1-one is synthesized and purified, it can be subjected to the α-bromination conditions detailed in section 2.1.1.1. This sequential approach ensures that the sensitive furan ring is not exposed to the brominating agent until after the acylation is complete, thereby preventing potential side reactions.

In this approach, a 1,4-dicarbonyl precursor bearing the necessary substituents for the final product would be required. For this compound, this would translate to a precursor like 3-bromo-2,5-heptanedione. The acid-catalyzed cyclization of this diketone would proceed via protonation of one carbonyl, followed by intramolecular nucleophilic attack from the enol of the other carbonyl. A final dehydration step would yield the aromatic furan ring. alfa-chemistry.comwikipedia.org

A related strategy involves the reaction of an α-haloketone with a β-dicarbonyl compound to form a tricarbonyl intermediate, which can then be cyclized to a polysubstituted furan. researchgate.net This highlights how the core furanone structure can be built through the strategic combination of precursors containing the necessary functional groups, which are then interconverted to form the final product.

Multistep Synthetic Routes Involving Furan-2-yl Precursors

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. The synthesis of this compound can be made more environmentally friendly through the adoption of solvent-free conditions and sustainable catalytic systems.

Traditional bromination reactions often employ halogenated solvents, which are associated with environmental and health concerns. A shift towards solvent-free or environmentally benign reaction conditions is a key aspect of green synthesis. For instance, solid-state reactions or the use of greener solvents like water or ionic liquids can significantly reduce the environmental footprint of the synthesis of this compound. Microwave-assisted organic synthesis is another green technique that can accelerate reaction rates and improve yields, often in the absence of a solvent. semanticscholar.org

One potential approach involves the use of K10 montmorillonite, a recyclable solid acid catalyst, under solvent-free conditions, which has been successfully applied to the synthesis of other furan derivatives. rsc.org This method offers the advantages of being solvent-free, having a recyclable catalyst, and an easy work-up procedure. rsc.org The use of brine as a solvent has also been explored in the synthesis of naphthofuran derivatives, presenting another environmentally benign option. semanticscholar.org

Table 1: Comparison of Conventional vs. Green Solvents for Bromination Reactions

| Solvent Type | Examples | Environmental Impact |

| Conventional Halogenated | Dichloromethane, Chloroform | High |

| Environmentally Benign | Water, Ethanol, Ionic Liquids | Low |

| Solvent-Free | Neat reaction, Solid-state | Minimal |

The use of sustainable catalytic systems, such as organocatalysis and biocatalysis, offers a greener alternative to traditional metal-based catalysts.

Organocatalysis: Organocatalysis has emerged as a powerful tool for the enantioselective α-functionalization of carbonyl compounds. researchgate.netrsc.orgrsc.orgnih.gov For the synthesis of this compound, chiral secondary amines, such as derivatives of proline or diphenylpyrrolidine, can be employed to catalyze the asymmetric α-bromination of the parent ketone, 1-(furan-2-yl)propan-1-one. researchgate.netrsc.orgnih.gov These catalysts operate via an enamine intermediate, allowing for high levels of stereocontrol. The development of ketone-based brominating agents (KBA) has further enhanced the practicality of organocatalytic α-bromination of aldehydes, a principle that can be extended to ketones. acs.org

Biocatalysis: Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers a highly selective and environmentally friendly approach. While specific biocatalytic methods for the synthesis of this compound are not extensively documented, the asymmetric bioreduction of the parent ketone, 1-(furan-2-yl)propan-1-one, to the corresponding alcohol has been successfully achieved using Lactobacillus paracasei BD101. researchgate.net This demonstrates the potential for biocatalytic systems to interact with furan-containing ketones, suggesting that enzymatic halogenation could be a viable future strategy.

Optimization of Reaction Parameters and Yield Enhancement Strategies

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include temperature, reaction time, catalyst loading, and the choice of brominating agent.

A systematic approach to optimization, such as a Design of Experiments (DoE) methodology, can efficiently identify the optimal reaction conditions. For instance, in the bromination of related heterocyclic compounds, careful control of the stoichiometry of the brominating agent and the reaction temperature has been shown to be critical for achieving high yields and minimizing side products.

Table 2: Key Parameters for Optimization in the Synthesis of this compound

| Parameter | Effect on Reaction | Optimization Strategy |

| Temperature | Affects reaction rate and selectivity | Screening a range of temperatures to find the optimal balance |

| Reaction Time | Influences conversion and by-product formation | Monitoring the reaction progress over time using techniques like TLC or GC |

| Catalyst Loading | Impacts reaction rate and cost-effectiveness | Systematically varying the catalyst concentration to find the lowest effective amount |

| Brominating Agent | Determines reactivity and selectivity | Comparing different brominating agents (e.g., NBS, Br2) for optimal performance |

Yield enhancement can also be achieved through the use of in situ product removal techniques or by employing a continuous flow chemistry setup, which can offer better control over reaction parameters and improve safety.

Chemo-, Regio-, and Stereoselective Synthesis Considerations

The synthesis of this compound presents several selectivity challenges that need to be addressed to obtain the desired product with high purity.

Chemoselectivity: The furan ring is susceptible to electrophilic attack, which can compete with the desired α-bromination of the ketone. Selective bromination of the α-position without affecting the furan ring is a key challenge. researchgate.net The choice of brominating agent and reaction conditions is critical to achieve high chemoselectivity. For example, using a milder brominating agent or a catalyst that favors enol or enamine formation can enhance the selectivity for α-bromination over furan ring bromination.

Regioselectivity: The starting material, 1-(furan-2-yl)propan-1-one, has two potential sites for bromination on the propanone chain: the C2 and C3 positions. The desired product is the C2-brominated isomer. The regioselectivity of the bromination is typically governed by the stability of the enol or enolate intermediate. Under acidic or neutral conditions, the more substituted enol is generally favored, leading to bromination at the C2 position.

Stereoselectivity: When a chiral center is introduced at the C2 position, enantioselective synthesis becomes a critical consideration. As discussed in the organocatalysis section, the use of chiral catalysts can direct the bromination to favor one enantiomer over the other. The choice of catalyst, solvent, and temperature can significantly influence the enantiomeric excess (ee) of the product. researchgate.netrsc.orgnih.gov

Table 3: Strategies for Selective Synthesis of this compound

| Selectivity | Challenge | Strategy |

| Chemoselectivity | Competing bromination of the furan ring | Use of mild brominating agents; catalytic methods favoring enol/enamine formation. |

| Regioselectivity | Bromination at C2 vs. C3 of the propanone chain | Control of reaction conditions (acidic/neutral) to favor the thermodynamic enolate. |

| Stereoselectivity | Formation of a racemic mixture | Application of chiral organocatalysts or biocatalysts. |

Iii. Mechanistic Organic Chemistry and Reactivity Profiles of 2 Bromo 1 Furan 2 Yl Propan 1 One

Nucleophilic Substitution Reactions at the α-Bromine Position

The presence of the bromine atom, a good leaving group, at the α-position to the carbonyl group makes this carbon atom susceptible to attack by nucleophiles. These reactions are fundamental to the synthetic utility of 2-bromo-1-(furan-2-yl)propan-1-one.

Nucleophilic substitution reactions can proceed through two primary mechanisms: S_N1 (substitution nucleophilic unimolecular) and S_N2 (substitution nucleophilic bimolecular). masterorganicchemistry.com The preferred pathway for this compound is influenced by several factors, including the structure of the substrate, the nature of the nucleophile, the solvent, and the reaction conditions.

S_N1 Mechanism: This is a two-step process that begins with the slow, rate-determining departure of the leaving group (bromide ion) to form a carbocation intermediate. masterorganicchemistry.comchemicalnote.com This carbocation is then rapidly attacked by a nucleophile. chemicalnote.com The stability of the carbocation is a crucial factor; more substituted carbocations are more stable and thus favor the S_N1 pathway. chemicalnote.comsavemyexams.com In the case of this compound, the secondary nature of the carbon bearing the bromine could allow for the formation of a secondary carbocation, which can be stabilized by the adjacent furan (B31954) ring and carbonyl group. S_N1 reactions are typically favored in polar protic solvents, which can solvate both the carbocation and the leaving group. libretexts.orgdoubtnut.com

S_N2 Mechanism: This is a one-step, or concerted, mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. chemicalnote.com This backside attack leads to an inversion of stereochemistry at the reaction center. libretexts.org The rate of an S_N2 reaction is dependent on the concentrations of both the substrate and the nucleophile. chemicalnote.com Steric hindrance around the reaction center is a major factor; less hindered substrates, such as primary halides, react more readily via the S_N2 pathway. chemicalnote.com For this compound, being a secondary halide, S_N2 reactions are possible, especially with strong, unhindered nucleophiles in polar aprotic solvents. ksu.edu.sa

The table below summarizes the key differences between the S_N1 and S_N2 reaction pathways.

| Feature | S_N1 Reaction | S_N2 Reaction |

| Mechanism | Two steps, involves a carbocation intermediate. masterorganicchemistry.comchemicalnote.com | One step, concerted reaction. chemicalnote.com |

| Rate Law | Unimolecular, rate = k[substrate]. masterorganicchemistry.comchemicalnote.com | Bimolecular, rate = k[substrate][nucleophile]. chemicalnote.com |

| Substrate | Favored for tertiary > secondary halides. chemicalnote.comsavemyexams.com | Favored for methyl > primary > secondary halides. chemicalnote.com |

| Nucleophile | Weak nucleophiles are effective. masterorganicchemistry.com | Strong nucleophiles are required. ksu.edu.sa |

| Solvent | Favored in polar protic solvents. ksu.edu.sa | Favored in polar aprotic solvents. ksu.edu.sa |

| Stereochemistry | Results in a mixture of retention and inversion (racemization). libretexts.orgmasterorganicchemistry.com | Results in inversion of configuration. libretexts.org |

The electrophilic carbon at the α-position of this compound readily reacts with a wide range of nucleophiles.

Oxygen Nucleophiles: Alcohols and water can act as nucleophiles, leading to the formation of α-hydroxy or α-alkoxy ketones. These reactions often proceed via an S_N1 mechanism, particularly with hindered substrates or in protic solvents.

Nitrogen Nucleophiles: Amines and azides are effective nitrogen nucleophiles that can displace the bromide to form α-amino ketones and α-azido ketones, respectively. These compounds are valuable precursors for the synthesis of various nitrogen-containing heterocycles.

Sulfur Nucleophiles: Thiols and thiolate anions are potent nucleophiles that react readily with α-bromo ketones to yield α-thio ketones.

Carbon Nucleophiles: Carbanions, such as those derived from enolates or Grignard reagents, can attack the α-carbon to form new carbon-carbon bonds. This is a crucial reaction for building more complex molecular skeletons.

Carbonyl Reactivity and Related Transformations

The ketone functional group in this compound is also a site of significant reactivity, participating in a variety of transformations.

While the α-position is already substituted with a bromine atom, further functionalization can be achieved through the enolate intermediate. The presence of the α-bromo substituent can influence the regioselectivity of enolate formation. The protons on the methyl group are acidic and can be removed by a suitable base to form an enolate. This enolate can then react with electrophiles like alkyl halides (alkylation) or acyl halides (acylation) to introduce new groups at the α'-position (the carbon of the methyl group). masterorganicchemistry.com However, direct α-alkylation at the bromine-bearing carbon is not typical; instead, substitution of the bromine occurs. Palladium-catalyzed methods have been developed for the direct α-alkylation of furan rings, which could be a relevant transformation for related furan-containing ketones. rsc.orgrsc.org

The ketone group can undergo both reduction and oxidation.

Reduction: The carbonyl group can be reduced to a secondary alcohol using various reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting bromohydrin can be a useful intermediate for further transformations, such as epoxide formation.

Oxidation: The furan ring is generally susceptible to oxidation. mdpi.comnih.gov The oxidation of the ketone itself is less common under standard conditions. However, oxidative cleavage of the furan ring in related compounds has been observed, leading to the formation of dicarbonyl compounds. mdpi.comnih.gov

The presence of protons on the carbon atom adjacent to the carbonyl group (the α'-carbon in this case) allows for the formation of an enol or an enolate ion under acidic or basic conditions, respectively. masterorganicchemistry.comleah4sci.com Enolates are powerful nucleophiles and are key intermediates in many carbon-carbon bond-forming reactions. masterorganicchemistry.com

Enolization: In the presence of an acid or base catalyst, this compound can exist in equilibrium with its enol tautomer. leah4sci.com

Enolate Formation and Reactivity: Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), can deprotonate the α'-carbon to generate an enolate. mnstate.edu This enolate is a resonance-stabilized species and a potent nucleophile. masterorganicchemistry.com It can react with various electrophiles, leading to the formation of new carbon-carbon bonds at the α'-position. The choice of base and reaction conditions can influence the regioselectivity of enolate formation in unsymmetrical ketones. bham.ac.uk

The table below provides a summary of the reactivity of the carbonyl group in this compound.

| Reaction Type | Reagents | Product Type |

| Alpha-Alkylation (at α') | 1. Base (e.g., LDA) 2. Alkyl halide (R-X) | α'-Alkyl-α-bromo ketone |

| Reduction | NaBH₄ or LiAlH₄ | 1-(Furan-2-yl)-2-bromopropan-1-ol |

| Enolate Formation | Strong base (e.g., LDA) | Lithium enolate |

Furan Ring Reactivity and Transformations

The furan ring in this compound is an electron-rich heterocycle, making it significantly more reactive than benzene (B151609) in certain reactions. ucalgary.ca However, its aromaticity is weaker, rendering it prone to reactions that involve dearomatization, such as ring-opening and cycloadditions. The presence of the electron-withdrawing propionyl group at the C2 position modulates this inherent reactivity.

Furan readily undergoes electrophilic aromatic substitution (EAS), preferentially at the C2 (α) position, due to the superior stabilization of the cationic intermediate (the σ-complex) by the ring oxygen. quora.com In this compound, the C2 position is already substituted. The 2-propionyl group is an electron-withdrawing group, which deactivates the furan ring towards electrophilic attack, making reactions require harsher conditions compared to unsubstituted furan.

The directing effect of the C2-acyl group channels incoming electrophiles primarily to the C5 and, to a lesser extent, the C4 position. The C5 position is generally favored. The mechanism involves the attack of an electrophile on the π-system of the furan ring to form a resonance-stabilized carbocation, followed by the loss of a proton to restore aromaticity. pitt.eduyoutube.com

Table 1: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents and Conditions | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 2-Bromo-1-(5-nitrofuran-2-yl)propan-1-one |

| Halogenation | Br₂ in Dioxane | 2-Bromo-1-(5-bromofuran-2-yl)propan-1-one |

| Sulfonation | SO₃ / Pyridine | 1-(Furan-2-yl)-2-bromopropan-1-one-5-sulfonic acid |

| Friedel-Crafts Acylation | Ac₂O / SnCl₄ | 2-Bromo-1-(5-acetylfuran-2-yl)propan-1-one |

The furan ring's modest aromaticity makes it susceptible to irreversible ring-opening under various conditions. Oxidative ring-opening, in particular, is a well-documented transformation for substituted furans. A prominent example is the Achmatowicz rearrangement, where furfuryl alcohols are oxidized to 6-hydroxy-2H-pyran-3(6H)-ones. nih.gov While the target compound is not a furfuryl alcohol, related oxidative dearomatization processes are highly relevant.

For instance, studies on similar 3-(furan-2-yl)-propan-1-ones have shown that oxidation with reagents like m-CPBA can lead to dearomatization and the formation of unstable intermediates that rearrange to acyclic 1,4,7-triones. nih.gov Applying this concept, this compound could potentially be converted to an unstable oxidized intermediate that opens to reveal a 1,4-dicarbonyl compound, a valuable synthetic precursor. rsc.orgmdpi.com

Another relevant transformation is intramolecular bromoetherification. While typically demonstrated with a tethered alcohol, this reaction highlights the furan ring's ability to be activated by an electrophilic bromine source, leading to dearomatization and the formation of new bicyclic systems. d-nb.inforesearchgate.net

The furan ring can act as a conjugated diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orglibretexts.org This reaction provides a powerful method for constructing six-membered rings. organic-chemistry.org Historically, furans bearing electron-withdrawing groups, such as 2-acylfurans, were considered poor dienes. However, recent research has demonstrated that these compounds can indeed participate in Diels-Alder reactions, particularly with highly reactive dienophiles like maleimides or in the presence of rate-enhancing conditions like aqueous media. rsc.org

The reaction of this compound with a dienophile like N-phenylmaleimide would proceed via a concerted [4+2] cycloaddition. The reaction typically favors the formation of the endo isomer under kinetic control due to secondary orbital interactions. The resulting product is an oxa-bridged bicyclic adduct.

Table 2: Representative Diels-Alder Reaction

| Diene | Dienophile | Conditions | Predicted Product | Stereochemical Preference |

|---|---|---|---|---|

| This compound | N-Phenylmaleimide | Toluene, heat | 7-(1-Bromo-1-propionyl)-N-phenyl-3-oxa-bicyclo[2.2.1]hept-5-ene-2,3-dicarboximide | Endo |

Tandem and Cascade Reactions Utilizing the Compound

The bifunctional nature of this compound makes it an ideal substrate for tandem or cascade reactions, where multiple bond-forming events occur in a single pot. The α-bromo ketone is a classic electrophile for reactions with nucleophiles, which can initiate a sequence involving the furan ring. nih.gov

A plausible cascade reaction involves the initial SN2 reaction of the α-bromo ketone with a β-dicarbonyl compound, like ethyl acetoacetate, to form a 1,3,4-tricarbonyl intermediate. This intermediate, which is a 1,4-dicarbonyl system relative to the furan oxygen, can then undergo an acid-catalyzed intramolecular cyclization and dehydration—a Paal-Knorr type synthesis—to yield a new, highly substituted furan. organic-chemistry.orgresearchgate.net

Another potential cascade is an oxidative rearrangement. As discussed in section 3.3.2, oxidation of the furan ring can lead to an acyclic 1,4-dione. nih.gov If the reaction conditions are controlled, this intermediate can undergo subsequent intramolecular reactions, such as an aldol (B89426) condensation, to form new carbocyclic or heterocyclic structures.

Intermolecular and Intramolecular Reactivity Studies

Intermolecular Reactivity: The most significant site for intermolecular reactions is the electrophilic carbon atom bearing the bromine. This C-Br bond is activated by the adjacent carbonyl group, making it highly susceptible to nucleophilic substitution (SN2) reactions. nih.gov This allows for the facile introduction of a wide variety of functional groups.

Table 3: Examples of Intermolecular SN2 Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Oxygen Nucleophile | Sodium acetate (B1210297) (NaOAc) | α-Acyloxy ketone |

| Nitrogen Nucleophile | Aniline (PhNH₂) | α-Amino ketone |

| Sulfur Nucleophile | Sodium thiophenoxide (NaSPh) | α-Thioether ketone |

| Carbon Nucleophile | Sodium cyanide (NaCN) | β-Ketonitrile |

These reactions are fundamental in synthetic chemistry for building more complex molecules from the this compound scaffold. For example, reaction with amines or thiourea (B124793) can lead to the synthesis of various nitrogen- and sulfur-containing heterocycles like imidazoles and thiazoles. sciepub.com

Intramolecular Reactivity: Intramolecular reactions involve the interaction between the propionyl side chain and the furan ring. While direct cyclization is not common without specific activation, intramolecular reactions can be induced. For instance, under radical conditions (e.g., using AIBN and Bu₃SnH), a 5-exo-trig cyclization could potentially occur after initial radical formation at the C-Br bond, though this is less common than intermolecular trapping.

A more studied intramolecular pathway involves the furan ring acting as an internal nucleophile. For example, treatment with a strong Lewis acid could coordinate to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. The electron-rich C5 position of the furan ring could then, in principle, attack the side chain, although this is sterically and electronically challenging. A more likely scenario is an intramolecular Friedel-Crafts type reaction if the side chain were modified to contain an electrophilic center. The intramolecular bromoetherification of related glycosyl furans provides a precedent for the furan ring being involved in intramolecular cyclizations leading to fused ring systems. d-nb.inforesearchgate.netnih.gov

Computational Investigations of this compound Remain Largely Unexplored

Despite the growing application of computational chemistry in understanding molecular structure and reactivity, a thorough review of available scientific literature reveals a notable absence of specific theoretical studies focused on the chemical compound this compound. While computational methods such as Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) analysis are powerful tools for predicting the properties and behavior of molecules, it appears these techniques have not yet been extensively applied to this particular halo-ketone derivative of furan.

Consequently, detailed research findings, including data on ground state geometries, electronic structures, and reaction mechanisms derived from computational models, are not available in the public domain for this compound. This includes a lack of published data on:

Frontier Molecular Orbital (FMO) Analysis: There is no available FMO analysis for this compound. This type of analysis is crucial for predicting the molecule's reactivity, identifying the sites most susceptible to nucleophilic or electrophilic attack by examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Reaction Mechanism Elucidation: Theoretical investigations into the reaction mechanisms of this compound, including transition state calculations, potential energy surface mapping, and Intrinsic Reaction Coordinate (IRC) analysis, have not been documented. These studies would be instrumental in understanding the pathways of its chemical transformations.

Molecular Dynamics Simulations: The conformational space of this compound has not been explored through molecular dynamics simulations in published research. These simulations would offer a deeper understanding of the molecule's flexibility and the various shapes it can adopt.

The absence of such computational data highlights a gap in the current body of chemical research. Future theoretical studies on this compound would be invaluable for complementing experimental work and providing a more complete picture of its chemical nature.

V. Computational Chemistry and Theoretical Studies of 2 Bromo 1 Furan 2 Yl Propan 1 One

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational quantum chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for the prediction of spectroscopic parameters with a high degree of accuracy. nih.gov These theoretical calculations are crucial for interpreting experimental spectra and can aid in the structural elucidation of molecules like 2-Bromo-1-(furan-2-yl)propan-1-one.

Detailed research findings from computational studies on furan (B31954) derivatives and related ketones indicate that methods like DFT, often using the B3LYP functional with various basis sets (e.g., cc-pVTZ), provide reliable predictions of spectroscopic data. researchgate.net

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is commonly achieved using the Gauge-Invariant Atomic Orbital (GIAO) method in conjunction with DFT. researchgate.netnih.gov For this compound, theoretical calculations would predict the 1H and 13C chemical shifts. The presence of the electronegative bromine atom and the carbonyl group, as well as the aromatic furan ring, significantly influences the electronic environment of the nearby nuclei, which would be reflected in the calculated chemical shifts. For instance, the protons and carbons of the furan ring are expected to show shifts characteristic of an electron-withdrawing substituent. rsc.org Machine learning approaches are also emerging as a rapid and accurate method for predicting NMR chemical shifts. nih.gov

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

|---|---|---|

| Furan C2 | - | ~150-155 |

| Furan C3 | ~6.5-6.7 | ~112-115 |

| Furan C4 | ~7.2-7.4 | ~118-121 |

| Furan C5 | ~7.6-7.8 | ~147-150 |

| Carbonyl C | - | ~188-192 |

| CH(Br) | ~5.0-5.3 | ~40-45 |

| CH3 | ~1.8-2.0 | ~18-22 |

*Note: These values are hypothetical and for illustrative purposes only, based on general trends for similar functional groups. Actual calculated values would require a specific computational study.

Vibrational Frequencies: Theoretical vibrational frequencies, corresponding to infrared (IR) and Raman spectra, are typically calculated using harmonic frequency analysis at the DFT level. researchgate.netmdpi.com For this compound, characteristic vibrational modes would include the C=O stretching of the ketone, C-Br stretching, C-H stretching and bending of the alkyl and furan moieties, and the various ring stretching and deformation modes of the furan ring. The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the computational methods. nih.gov

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm-1) |

|---|---|---|

| C=O | Stretching | 1670-1690 |

| Furan Ring | C=C Stretching | 1550-1580, 1450-1480 |

| Furan Ring | C-O-C Stretching | 1200-1250 |

| Alkyl C-H | Stretching | 2950-3000 |

| C-Br | Stretching | 600-650 |

*Note: These values are hypothetical and for illustrative purposes only, based on typical frequency ranges for these functional groups. Actual calculated values would require a specific computational study.

Quantitative Structure-Reactivity Relationships (QSRR) Studies in a Purely Chemical Context

Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their reactivity in a specific chemical transformation. chemrxiv.org While often used in the context of biological activity (QSAR), QSRR focuses on purely chemical endpoints such as reaction rates, equilibrium constants, or activation energies.

For a series of compounds related to this compound, a QSRR study would involve calculating a set of molecular descriptors and correlating them with an experimentally determined measure of chemical reactivity. These descriptors can be categorized as:

Electronic Descriptors: Such as atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). These are critical for reactions where charge distribution and orbital interactions are key. For instance, the electrophilicity of the carbonyl carbon or the nucleophilicity of the furan ring can be quantified. researchgate.net

Steric Descriptors: Including molecular volume, surface area, and specific steric parameters that describe the bulkiness of substituents. These are important for reactions sensitive to steric hindrance.

Topological Descriptors: Which describe the connectivity and branching of the molecule.

A hypothetical QSRR study on the nucleophilic substitution at the alpha-carbon bearing the bromine atom for a series of substituted 1-(furan-2-yl)propan-1-ones could reveal the electronic and steric factors governing the reaction rate. For example, a model might show that increasing the electron-withdrawing nature of substituents on the furan ring enhances the electrophilicity of the reaction center, thereby increasing the reaction rate. acs.org Such models are invaluable for understanding reaction mechanisms and for designing new molecules with desired reactivity. nih.gov

| Compound (Substituent on Furan) | Electronic Descriptor (e.g., LUMO Energy) | Steric Descriptor (e.g., Molecular Volume) | Observed Reactivity (log k) |

|---|---|---|---|

| -H (this compound) | -1.5 eV | 150 ų | -3.0 |

| -CH3 | -1.4 eV | 165 ų | -3.2 |

| -NO2 | -2.1 eV | 170 ų | -2.5 |

| -Cl | -1.7 eV | 160 ų | -2.8 |

*Note: This table is a hypothetical illustration of the types of data used in a QSRR study. The values are not based on actual experimental or computational results for this specific series of compounds.

Vi. Applications As a Synthetic Building Block in Complex Organic Synthesis

Precursor for the Synthesis of Novel Heterocyclic Compounds

The electrophilic carbon bearing the bromine atom, activated by the adjacent carbonyl group, readily reacts with various nucleophiles. This reactivity is central to its application in constructing a diverse range of heterocyclic systems, which are core scaffolds in many pharmaceutical and agrochemical compounds.

Fused Ring Systems and Spiro Compounds

While α-haloketones are generally versatile precursors for annulation reactions leading to fused ring systems, and for the construction of spirocyclic frameworks, specific documented examples detailing the use of 2-Bromo-1-(furan-2-yl)propan-1-one for these purposes are not extensively reported in scientific literature. However, the inherent reactivity of the molecule suggests potential pathways. For instance, intramolecular reactions where a nucleophile tethered to the furan (B31954) ring could displace the bromide would lead to fused systems. Similarly, its reaction with bifunctional reagents could potentially lead to spirocycles. For example, methods have been developed to convert heteroaryl ketones into N-fused heterocycles via a spirocyclic intermediate formed by reaction with an alkyl bromide, though this does not use the starting material's α-bromo functionality directly. nih.gov The synthesis of spiro[furan-2,1'-isoindolin]-3'-ones has been demonstrated from different furan-containing precursors, indicating the feasibility of accessing such complex scaffolds from furan-based building blocks. nih.govacs.org

Synthesis of Five- and Six-Membered Nitrogen, Oxygen, and Sulfur Heterocycles

The application of this compound is well-established in the synthesis of various five- and six-membered heterocycles, reacting as a classic α-haloketone synthon.

Nitrogen and Sulfur Heterocycles: A prominent application is in the Hantzsch thiazole (B1198619) synthesis, a classic condensation reaction between an α-haloketone and a thioamide-containing compound, such as thiourea (B124793) or thiosemicarbazide. organic-chemistry.orgasianpubs.org This reaction provides a direct and efficient route to 2-aminothiazole (B372263) derivatives, which are significant pharmacophores. nih.gov The reaction of this compound with thiourea, for example, would yield 4-(furan-2-yl)-5-methyl-1,3-thiazol-2-amine, incorporating the furan moiety into the final heterocyclic product. This methodology is highly versatile, allowing for the creation of a library of furan-substituted thiazoles by varying the thioamide component. Current time information in Bangalore, IN.researchgate.netnih.gov

| Reactant 1 | Reactant 2 | Product | Heterocycle Type |

| This compound | Thiourea | 4-(Furan-2-yl)-5-methyl-1,3-thiazol-2-amine | Thiazole (Five-membered N,S-heterocycle) |

| This compound | Phenylthiourea | N-Phenyl-4-(furan-2-yl)-5-methyl-1,3-thiazol-2-amine | Thiazole (Five-membered N,S-heterocycle) |

| This compound | Thiosemicarbazide | (4-(Furan-2-yl)-5-methylthiazol-2-yl)hydrazine | Thiazole (Five-membered N,S-heterocycle) |

Oxygen Heterocycles: The compound is also a suitable precursor for the Feist-Benary furan synthesis. wikipedia.orgambeed.comquimicaorganica.org This reaction involves the base-catalyzed condensation of an α-haloketone with a β-dicarbonyl compound, such as ethyl acetoacetate. acs.orgyoutube.com The reaction proceeds via initial alkylation of the enolate of the β-dicarbonyl compound, followed by cyclization and dehydration to afford a highly substituted furan. Using this compound in a Feist-Benary synthesis would result in the formation of a bifuran system, a structural motif of interest in materials science and medicinal chemistry.

| Reactant 1 | Reactant 2 | Product | Heterocycle Type |

| This compound | Ethyl acetoacetate | Ethyl 2-methyl-5-(furan-2-oyl)furan-3-carboxylate | Furan (Five-membered O-heterocycle) |

| This compound | Acetylacetone | 3-Acetyl-5-(furan-2-oyl)-2-methylfuran | Furan (Five-membered O-heterocycle) |

| This compound | Diethyl malonate | Diethyl 5-(furan-2-oyl)-2-methylfuran-3,4-dicarboxylate | Furan (Five-membered O-heterocycle) |

Sulfur Heterocycles: While the Gewald reaction is a powerful method for synthesizing 2-aminothiophenes, it typically starts from a ketone or aldehyde and an activated nitrile, not an α-haloketone. wikipedia.orgumich.eduorganic-chemistry.orgresearchgate.netnih.gov Therefore, it does not represent a direct application of this compound.

Role in the Construction of Carbon Scaffolds

Beyond heterocycle synthesis, this building block can be utilized in the assembly of complex acyclic and carbocyclic carbon skeletons.

Polyketide-like Structures (from a purely chemical synthesis perspective)

Polyketides are a large class of natural products characterized by a repeating β-hydroxycarbonyl motif. nih.gov While many studies focus on their biosynthesis, chemical synthesis provides access to unnatural analogues. The furan ring itself can be considered a masked 1,4-dicarbonyl functionality, a key feature in some polyketide precursors. nih.gov However, the direct use of this compound in the total synthesis of polyketide-like structures from a purely chemical perspective is not well-documented in the literature. Its potential would lie in its use as a starting fragment, where subsequent reactions could elaborate the polyketide chain.

Chiral Synthons in Asymmetric Synthesis

This compound possesses a stereocenter at the α-carbon (the carbon atom bonded to the bromine). Therefore, the compound exists as a pair of enantiomers. If resolved into its individual enantiomers or synthesized in an enantiomerically enriched form, it can serve as a chiral synthon. The use of such a chiral building block allows for the transfer of stereochemical information into a target molecule, which is crucial in the synthesis of enantiomerically pure pharmaceuticals.

While the asymmetric synthesis of α-bromo-β-amino ketones has been reported, nih.gov specific studies detailing the application of enantiomerically pure this compound in asymmetric synthesis are limited. The potential exists to use it in reactions where the stereocenter directs the outcome of subsequent transformations or is incorporated into a final chiral product. For example, nucleophilic substitution of the bromide would proceed with inversion of stereochemistry (SN2 mechanism), allowing for the controlled installation of a new stereocenter.

Development of New Synthetic Methodologies Utilizing the Compound

While this compound is employed in established reactions like the Hantzsch and Feist-Benary syntheses, literature specifically describing the development of entirely new synthetic methodologies that are uniquely enabled by this particular compound is scarce. Its value currently lies in its role as a versatile substrate for known transformations, allowing for the introduction of the furan-2-oylpropyl group into a variety of molecular scaffolds. Future research could focus on leveraging the unique interplay between the furan ring and the α-bromoketone moiety to develop novel cascade reactions or multicomponent reactions for the efficient assembly of complex molecules.

Applications in Materials Chemistry Precursor Synthesis (e.g., Monomers for Polymerization)

The presence of the furan ring and the reactive α-bromo ketone functionality in this compound suggests its potential as a precursor for synthesizing monomers suitable for polymerization. Furan-containing polymers are of growing interest due to their derivation from renewable resources and their unique chemical and physical properties.

One plausible route to a polymerizable monomer from this compound is through a dehydrobromination reaction to form the corresponding vinyl ketone, 1-(furan-2-yl)prop-2-en-1-one. This elimination of hydrogen bromide can typically be achieved by treatment with a non-nucleophilic base. The resulting α,β-unsaturated ketone system, also known as a vinyl ketone, is a well-known class of monomer that can undergo polymerization through various mechanisms, including free-radical polymerization, to yield poly(vinyl ketone)s. The furan rings appended to the polymer backbone could then be utilized for further post-polymerization modifications, for instance, through Diels-Alder reactions to create cross-linked or functionalized materials.

A hypothetical reaction scheme is presented below:

Scheme 1: Plausible synthesis of a vinyl furan monomer from this compound.

This is a hypothetical reaction scheme based on known chemical transformations.

Furthermore, the furan moiety itself can be a key component in the formation of novel polymer architectures. For instance, furan derivatives can be employed in Diels-Alder polymerizations. While this compound is not a direct monomer for such a process, it could be chemically modified to introduce a diene or dienophile functionality, thus enabling its participation in step-growth polymerization reactions.

The synthesis of vinyl furans from other furan derivatives has been reported, supporting the feasibility of the proposed transformation. For example, 5-acetoxymethyl-2-vinylfuran has been synthesized from furfuryl acetate (B1210297) through a Vilsmeier-Haack reaction followed by a Wittig reaction. mdpi.com This underscores the accessibility of vinyl furan monomers, which could potentially be synthesized from precursors like this compound.

| Compound Name | Structure | Role |

| This compound | C₇H₇BrO₂ | Precursor |

| 1-(Furan-2-yl)prop-2-en-1-one | C₇H₆O₂ | Monomer |

| Poly(1-(furan-2-yl)prop-2-en-1-one) | (C₇H₆O₂)n | Polymer |

Catalyst Precursor or Ligand Synthesis

The α-bromoketone functionality in this compound is a key feature that allows for its potential use in the synthesis of ligands for metal catalysts. The reaction of α-haloketones with a variety of nucleophiles is a well-established method for the synthesis of heterocyclic compounds, many of which can act as ligands in coordination chemistry. nih.gov

A prominent strategy for ligand synthesis would involve the reaction of this compound with nitrogen- or phosphorus-based nucleophiles. For instance, reaction with primary amines or phosphines could lead to the formation of furan-containing β-aminoketones or β-phosphinoketones, respectively. These resulting molecules possess both a hard keto-oxygen donor and a soft nitrogen or phosphorus donor, making them potential bidentate ligands for a variety of transition metals. The specific chelating properties would depend on the nature of the substituent introduced.

Scheme 2: Plausible synthesis of a furan-containing β-aminoketone ligand.

This is a hypothetical reaction scheme based on known chemical transformations.

Moreover, condensation reactions of the resulting β-aminoketone with other carbonyl compounds or further functionalization could lead to more complex ligand architectures, such as Schiff base ligands or P,N-ligands. The synthesis of nitrogen-containing heterocycles through such pathways is a common strategy in medicinal chemistry and materials science. pitt.edu The furan ring itself could also play a role in the electronic properties of the resulting metal complex, potentially influencing its catalytic activity.

The synthesis of P-chiral phosphine (B1218219) ligands often utilizes phosphine-borane intermediates which can react with electrophiles. nih.gov While not a direct application, the reactivity of the α-bromo position in this compound makes it a candidate for reaction with phosphine anions or their equivalents to generate new phosphine ligands. Such ligands could find applications in asymmetric catalysis.

| Compound Name | Structure | Role |

| This compound | C₇H₇BrO₂ | Precursor |

| 2-(Alkylamino)-1-(furan-2-yl)propan-1-one | C₇H₈(NR)O₂ | Ligand |

| 2-(Dialkylphosphino)-1-(furan-2-yl)propan-1-one | C₇H₈(PR₂)O₂ | Ligand |

Vii. Synthesis and Characterization of Advanced Derivatives and Analogues of 2 Bromo 1 Furan 2 Yl Propan 1 One

Systematic Modification of the Furan (B31954) Ring

The furan ring is a key component of the molecule's identity and can be modified through direct substitution or by complete replacement with other heterocyclic systems.

The aromatic nature of the furan ring allows for electrophilic substitution reactions to introduce new functional groups. The position of these substituents is directed by the activating nature of the furan's oxygen atom and the deactivating, meta-directing influence of the acyl group. Typically, electrophilic attack occurs at the C5 position, which is the most activated position of the furan ring.

Methods for synthesizing substituted furan analogues often involve either direct substitution on a pre-formed furoyl core or building the furan ring from appropriately substituted precursors. For instance, Friedel-Crafts acylation of a substituted furan can yield a 1-(substituted-furan-2-yl)propan-1-one, which can then undergo alpha-bromination. Common substitutions include nitration and halogenation. For example, nitration of furan derivatives can yield 5-nitro-furans, while various methods exist for creating halogenated furans, which can then be elaborated. arizona.edu Research has shown that metal-catalyzed cycloisomerization of allenyl ketones can tolerate a variety of functional groups on the aryl moiety, including bromo and nitro groups, leading to the formation of highly substituted furans. pleiades.online

| Derivative Name | Substituent on Furan Ring | Position of Substituent | Synthetic Approach |

|---|---|---|---|

| 2-Bromo-1-(5-nitrofuran-2-yl)propan-1-one | Nitro (-NO₂) | C5 | Nitration of 1-(furan-2-yl)propan-1-one followed by α-bromination. |

| 2-Bromo-1-(5-chlorofuran-2-yl)propan-1-one | Chloro (-Cl) | C5 | Chlorination of a furan precursor, followed by acylation and α-bromination. |

| 2-Bromo-1-(5-methylfuran-2-yl)propan-1-one | Methyl (-CH₃) | C5 | Acylation of 2-methylfuran (B129897) followed by α-bromination. |

Isosteric replacement, where the furan ring's oxygen atom is swapped for another heteroatom like sulfur (to form thiophene) or a nitrogen group (to form pyrrole), is a common strategy in medicinal chemistry to alter a compound's electronic properties, lipophilicity, and metabolic stability.

The Paal-Knorr synthesis is a foundational method for creating these heterocycles, involving the condensation of a 1,4-dicarbonyl compound with a sulfur source (like phosphorus pentasulfide or Lawesson's reagent) for thiophenes, or with ammonia/amines for pyrroles. libretexts.org Therefore, a synthetic route to a thiophene (B33073) analogue of 2-bromo-1-(furan-2-yl)propan-1-one could start with the corresponding 1,4-dicarbonyl precursor. More directly, commercially available 2-acetylthiophene (B1664040) or 2-acetylpyrrole (B92022) can be used as starting materials. These can be converted to their respective propan-1-one derivatives via methods like enolate alkylation, followed by alpha-bromination. For example, acid-free, Br₂-mediated halogenation has been successfully applied to produce 2-bromo-1-(thiophen-2-yl)ethanone in good yield. nih.gov Similarly, functionalized pyrroles can be synthesized from the reaction of α-bromo ketones with appropriate reagents. nih.gov

| Derivative Name | Heterocyclic Ring | Synthetic Precursor | Key Reaction Step |

|---|---|---|---|

| 2-Bromo-1-(thien-2-yl)propan-1-one | Thiophene | 1-(Thien-2-yl)propan-1-one | α-bromination with NBS or Br₂. nih.gov |

| 2-Bromo-1-(pyrrol-2-yl)propan-1-one | Pyrrole | 1-(Pyrrol-2-yl)propan-1-one | α-bromination (requires N-protection). |

| 2-Bromo-1-(1-methyl-1H-pyrrol-2-yl)propan-1-one | N-Methylpyrrole | 1-(1-Methyl-1H-pyrrol-2-yl)propan-1-one | α-bromination with NBS. |

Diversification at the Propan-1-one Moiety

The propan-1-one side chain provides opportunities for structural diversification through chain modification and the introduction of stereocenters.

The most common strategy for modifying the alkyl chain is through the formation of a ketone enolate followed by alkylation. Treatment of the parent ketone, 1-(furan-2-yl)propan-1-one, with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) will selectively deprotonate the α-carbon (the carbon bearing the bromine in the final product). This generates a nucleophilic enolate which can then react with various electrophiles, such as alkyl halides (e.g., iodomethane, benzyl (B1604629) bromide), in an SN2 reaction to form a new carbon-carbon bond. This approach allows for the synthesis of ketones with elongated or branched side chains, which can then be subjected to alpha-bromination to yield the final desired products.

| Derivative Name | Modification | Reagents for Alkylation Step | Final Step |

|---|---|---|---|

| 2-Bromo-1-(furan-2-yl)butan-1-one | Chain elongation (ethyl to propyl) | 1) LDA; 2) CH₃I | α-bromination |

| 2-Bromo-1-(furan-2-yl)-3-methylbutan-1-one | Chain branching (isopropyl group) | 1) LDA; 2) (CH₃)₂CHI | α-bromination |

| 2-Bromo-1-(furan-2-yl)-3-phenylpropan-1-one | Addition of benzyl group | 1) LDA; 2) BnBr | α-bromination |

The alpha-carbon bearing the bromine atom is a stereocenter. Standard bromination of 1-(furan-2-yl)propan-1-one results in a racemic mixture of (R)- and (S)-enantiomers. libretexts.org The creation of specific stereoisomers requires asymmetric synthesis strategies.

One approach is to use a chiral auxiliary. The starting ketone can be reacted with a chiral amine to form a chiral enamine, which is then brominated. The chiral auxiliary directs the approach of the bromine to one face of the enamine, leading to a diastereomeric mixture that can potentially be separated. Subsequent hydrolysis removes the auxiliary to yield an enantiomerically-enriched α-bromo ketone.

Alternatively, if the molecule already contains a stereocenter, the introduction of the bromine at the alpha-position will be diastereoselective. For example, if a chiral substituent were present on the furan ring or if the alkyl chain was modified to include a stereocenter (as in section 7.2.1 using a chiral electrophile), the existing chirality would influence the transition state of the enol/enolate bromination, favoring the formation of one diastereomer over the other. nih.govnih.gov

| Derivative | Stereochemical Feature | Synthetic Strategy |

|---|---|---|

| (R)-2-Bromo-1-(furan-2-yl)propan-1-one | Single enantiomer | Asymmetric bromination using a chiral brominating agent or resolution of the racemic mixture. |

| (S)-2-Bromo-1-(furan-2-yl)propan-1-one | Single enantiomer | Asymmetric bromination or resolution of the racemic mixture. |

| (2R, 3'R)-2-Bromo-1-(3'-methylfuran-2-yl)propan-1-one | Diastereomer | Bromination of an enantiomerically pure precursor like (R)-1-(3'-methylfuran-2-yl)propan-1-one. |

Halogen Exchange and Other Functional Group Interconversions on the Bromine

The bromine atom in α-bromo ketones is an excellent leaving group, making it highly susceptible to nucleophilic substitution (SN2) reactions. This reactivity allows for the introduction of a wide array of other functional groups at the alpha-position. libretexts.org

A classic example of halogen exchange is the Finkelstein reaction, where an alkyl bromide is converted to an alkyl iodide by treatment with sodium iodide in acetone. wikipedia.orgiitk.ac.in The reaction is driven to completion by the precipitation of sodium bromide in acetone. This method is exceptionally effective for α-carbonyl halides. wikipedia.org A similar exchange can be performed using fluoride (B91410) salts, often in polar aprotic solvents, to yield α-fluoro ketones.

Beyond halogen exchange, the bromine can be displaced by a variety of other nucleophiles. For instance, reaction with sodium azide (B81097) (NaN₃) yields the corresponding α-azido ketone, a versatile precursor for amines or triazoles. organic-chemistry.orgresearchgate.net Reaction with sodium cyanide (NaCN) can introduce a cyano group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. nih.gov Thiolates can also be used to form α-thio ketones.

| Product Name | New Functional Group | Nucleophile/Reagent | Reaction Type |

|---|---|---|---|

| 2-Iodo-1-(furan-2-yl)propan-1-one | Iodo (-I) | Sodium Iodide (NaI) in acetone | Finkelstein Reaction (Halogen Exchange) wikipedia.org |

| 2-Azido-1-(furan-2-yl)propan-1-one | Azido (-N₃) | Sodium Azide (NaN₃) | SN2 Nucleophilic Substitution organic-chemistry.org |

| 2-Cyano-1-(furan-2-yl)propan-1-one | Cyano (-CN) | Sodium Cyanide (NaCN) | SN2 Nucleophilic Substitution nih.gov |

| 2-(Phenylthio)-1-(furan-2-yl)propan-1-one | Phenylthio (-SPh) | Sodium Thiophenolate (NaSPh) | SN2 Nucleophilic Substitution |

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecules from three or more starting materials in a single, efficient step. While direct literature on the use of this compound in MCRs is limited, its structural features as an α-haloketone suggest its suitability for established MCR methodologies, such as the Hantzsch thiazole (B1198619) synthesis. This reaction typically involves the condensation of an α-haloketone, a thioamide, and often a base to yield highly substituted thiazole derivatives.

Drawing a parallel with the reactivity of other α-bromo ketones, this compound is a prime candidate for the three-component synthesis of 2-aminothiazoles. In a typical procedure, the reaction of an α-haloketone with thiourea (B124793) proceeds to form 2-aminothiazole (B372263) derivatives. The reaction of this compound with thiourea would be expected to yield 2-amino-4-(furan-2-yl)-5-methylthiazole. This transformation provides a straightforward entry into a class of compounds with recognized biological activities. researchgate.net

The general scheme for the Hantzsch-type synthesis of 2-aminothiazoles from an α-haloketone is presented below:

Table 1: Representative Hantzsch-Type Thiazole Synthesis

| Reactant 1 | Reactant 2 | Product | Reaction Conditions |

| α-Haloketone | Thioamide/Thiourea | Substituted Thiazole | Typically in a solvent like ethanol, often with heating. |

This table illustrates a generalized Hantzsch thiazole synthesis. Specific conditions can vary based on the substrates.

Furthermore, multicomponent reactions that lead to the formation of other heterocyclic systems, such as substituted furans or pyrimidines, can be envisaged. For instance, the reaction of α-haloketones with β-dicarbonyl compounds and a nitrogen source can lead to various heterocyclic cores. mdpi.com The furan moiety of this compound adds another layer of chemical diversity to the potential products of such reactions.

Evaluation of Modified Compound Reactivity and Synthetic Utility

The derivatives obtained from multicomponent reactions involving this compound, particularly furan-substituted thiazoles, are expected to exhibit unique reactivity profiles and significant synthetic utility. The presence of both a furan and a thiazole ring, each with distinct electronic properties, allows for a range of further chemical modifications.

Reactivity of Furan-Thiazole Systems:

The furan ring is generally susceptible to electrophilic attack, with substitution typically occurring at the 5-position. In derivatives such as 2-amino-4-(furan-2-yl)-5-methylthiazole, electrophilic substitution reactions like nitration, bromination, or acylation would likely target the furan ring, provided the reaction conditions are controlled to avoid reaction at the thiazole ring or the amino group. researchgate.net The thiazole ring, particularly the C2 position when unsubstituted, can be deprotonated by strong bases, allowing for the introduction of various electrophiles. pharmaguideline.com The amino group on the thiazole ring can be readily acylated or can participate in condensation reactions. nih.gov

Synthetic Utility:

The furan-thiazole scaffold is a valuable platform for the synthesis of more complex molecules. The amino group of 2-aminothiazole derivatives serves as a handle for the introduction of diverse substituents through acylation or the formation of Schiff bases. These modifications are crucial for tuning the biological and physical properties of the resulting compounds. mdpi.com The furan ring itself can undergo transformations such as Diels-Alder reactions or can be oxidatively cleaved to generate new functionalities. rsc.org

The synthetic utility of these modified compounds is underscored by the broad spectrum of biological activities associated with both furan and thiazole-containing molecules, including antimicrobial and anti-inflammatory properties. nih.govresearchgate.net The ability to generate a library of diverse furan-thiazole derivatives through multicomponent reactions, followed by systematic evaluation of their reactivity, provides a powerful strategy for the discovery of new chemical entities with potential applications in medicinal chemistry and materials science.

Table 2: Potential Reactions and Utility of a Representative Derivative: 2-Amino-4-(furan-2-yl)-5-methylthiazole

| Reaction Type | Reagent/Conditions | Expected Product/Modification | Synthetic Utility |

| Electrophilic Substitution | HNO₃/H₂SO₄ | Nitration of the furan ring | Introduction of a nitro group for further functionalization. |

| Acylation | Acyl chloride, base | N-acylation of the amino group | Modulation of biological activity, introduction of new functional groups. |

| Diazotization | NaNO₂, HCl | Formation of a diazonium salt | Can be used for Sandmeyer-type reactions to introduce a variety of substituents. |

| Condensation | Aldehyde/Ketone | Formation of a Schiff base | Synthesis of ligands, compounds with potential biological activity. |

This table provides a predictive overview of the reactivity and synthetic potential of a key derivative.

Viii. Future Research Directions and Emerging Trends

Development of Novel Catalytic and Asymmetric Synthetic Routes

The synthesis of 2-Bromo-1-(furan-2-yl)propan-1-one and its derivatives is an area ripe for innovation, particularly through the development of advanced catalytic methods. Future research will likely focus on moving beyond traditional bromination techniques, which often require stoichiometric and hazardous reagents like bromine. researchgate.netgoogle.com

Asymmetric Synthesis: The carbonyl group in the parent molecule, 1-(furan-2-yl)propan-1-one, presents an opportunity for asymmetric reduction to produce chiral alcohols, which are valuable precursors for pharmaceuticals. researchgate.net A recent study demonstrated the highly efficient asymmetric bioreduction of 1-(furan-2-yl)propan-1-one to (S)-1-(furan-2-yl)propan-1-ol using a whole-cell biocatalyst, achieving excellent conversion and enantiomeric excess. researchgate.net Future work could expand on this by exploring a wider range of biocatalysts (enzymes, whole-cell systems) and developing chemo-catalytic asymmetric hydrogenation or transfer hydrogenation methods to access both enantiomers of the corresponding alcohol. nih.gov These chiral alcohols could then serve as precursors for the stereoselective synthesis of chiral α-bromo ketones.

| Synthesis Strategy | Potential Advancement | Key Benefits |

| Catalytic α-Bromination | Development of novel organo- or metal-catalysts. | Reduced waste, improved safety, higher selectivity. |

| Asymmetric Bioreduction | Screening of new microbial strains and enzymes. | High enantioselectivity (>99% ee), environmentally friendly conditions. researchgate.net |

| Asymmetric Hydrogenation | Design of chiral transition-metal complexes. | Access to both (R) and (S) enantiomers, high turnover numbers. |

Exploration of Unprecedented Reactivity and Reaction Pathways

The unique combination of an α-bromo ketone and a furan (B31954) ring suggests that this compound may exhibit novel reactivity. The furan ring is susceptible to various transformations, including dearomatization, which could lead to complex molecular scaffolds. nih.govresearchgate.net

Furan Dearomatization: Research into the oxidative dearomatization of furan-containing ketones has shown pathways to highly functionalized intermediates. mdpi.comnih.govresearchgate.net Applying this to this compound could lead to the formation of novel polycyclic or spirocyclic systems. The electron-withdrawing nature of the brominated propanone side chain may influence the regioselectivity of the dearomatization process in unique ways.

Radical-Mediated Reactions: α-Bromo ketones are excellent precursors for radical generation under photolytic or reductive conditions. researchgate.netacs.org Future studies could explore visible-light-mediated, enzyme-catalyzed reactions where the compound acts as a radical precursor for C-C, C-N, or C-S bond formation, expanding the toolkit of bio- and photocatalysis. acs.org

Rearrangement Reactions: The inherent strain and reactivity of intermediates derived from the furan ring, such as epoxides, can lead to rearrangements forming cis-enediones. nih.gov Investigating the reaction of this compound under various conditions (acidic, basic, thermal) could uncover novel rearrangement pathways, yielding unexpected and synthetically valuable products.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous-flow synthesis offers numerous advantages, including enhanced safety, better process control, and easier scalability. nih.gov The synthesis and subsequent transformations of this compound are well-suited for this modern approach.

Continuous-Flow Synthesis: Developing a continuous-flow process for the bromination of 1-(furan-2-yl)propan-1-one would allow for precise control over reaction time, temperature, and stoichiometry, potentially minimizing the formation of byproducts. The use of packed-bed reactors with immobilized catalysts or reagents could further streamline the process. mdpi.commdpi.com Flow chemistry is particularly advantageous for handling hazardous reagents and managing exothermic reactions safely. nih.gov

Automated Platforms: Integrating flow reactors with automated platforms for reaction optimization and analysis can accelerate the discovery of new reaction conditions and applications. These systems can rapidly screen different catalysts, solvents, and temperatures to identify optimal parameters for the synthesis of derivatives from this compound. This high-throughput approach is essential for exploring its synthetic utility efficiently.

Discovery of New Synthetic Applications Beyond Current Scope

As a versatile bifunctional molecule, this compound is a valuable intermediate for synthesizing a wide range of heterocyclic compounds. The furan nucleus is a common feature in biologically active molecules, and this compound provides a direct route to novel derivatives. semanticscholar.orgmdpi.com

Synthesis of Polysubstituted Furans and Other Heterocycles: The compound can serve as a key building block in multicomponent reactions or domino sequences to construct complex molecules. For instance, it can be used in Hantzsch-type syntheses for thiazoles or as an alkylating agent for various nucleophiles, followed by intramolecular cyclization to yield fused heterocyclic systems.

Palladium-Catalyzed Coupling Reactions: While the bromine atom is aliphatic, it can participate in or be transformed to enable coupling reactions. For example, conversion to an enolate and subsequent trapping could set the stage for cross-coupling. More directly, the furan ring itself can be functionalized. Semisynthesis of derivatives from furan-containing natural products often involves selective bromination of the furan ring followed by Suzuki-Miyaura or Sonogashira coupling reactions to introduce new substituents. nih.govnih.gov This highlights the potential for dual functionalization of the molecule.

Probes for Chemical Biology: The reactivity of the α-bromo ketone moiety makes it a candidate for use as a covalent probe to study enzyme active sites or as a building block for creating libraries of compounds for biological screening.

Advanced Spectroscopic Probes for In-situ Reaction Monitoring

To fully optimize synthetic routes and understand reaction mechanisms, real-time monitoring is crucial. Advanced spectroscopic techniques can provide invaluable insights into the kinetics and intermediate species involved in the synthesis and reactions of this compound. spectroscopyonline.com

In-situ NMR and IR Spectroscopy: Implementing in-situ NMR and infrared (IR) spectroscopy can allow for the continuous tracking of reactant consumption and product formation without the need for sampling. spectroscopyonline.comresearchgate.net This would be particularly useful for optimizing the selective bromination step, identifying transient intermediates in rearrangement reactions, and validating kinetic models. researchgate.net For example, monitoring the disappearance of the C-H bond α to the carbonyl and the appearance of the C-Br bond could provide precise kinetic data.

| Spectroscopic Technique | Application | Information Gained |

| In-situ NMR | Monitoring reaction kinetics and mechanism. | Structural confirmation of intermediates, reaction rates, and byproduct formation. researchgate.net |

| In-situ FTIR/Raman | Tracking functional group changes in real-time. | Concentration profiles of reactants/products, detection of transient species. spectroscopyonline.com |

Expansion of Computational Studies for Predictive Modeling in Complex Chemical Systems

Computational chemistry is an increasingly powerful tool for predicting molecular properties and reaction outcomes. researchgate.net For this compound, computational studies can guide experimental work and provide a deeper understanding of its behavior.

Predicting Reactivity and Selectivity: Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate activation energies, and predict the regioselectivity and stereoselectivity of potential reactions. mdpi.com This could be applied to predict the most likely sites of nucleophilic attack or the outcomes of pericyclic reactions involving the furan ring.

Metabolic Prediction: Furan-containing compounds can undergo metabolic activation by Cytochrome P450 enzymes, sometimes leading to toxicity. nih.govnih.gov Computational models can predict the likelihood of bioactivation pathways like epoxidation, helping to assess the toxicological profile of new derivatives synthesized from this compound at an early stage. nih.gov

Spectroscopic Analysis: Computational methods can also aid in the interpretation of spectroscopic data by predicting NMR chemical shifts, vibrational frequencies (IR/Raman), and electronic transitions (UV-Vis), which is crucial for characterizing novel products derived from this compound. researchgate.net

Q & A

Q. Advanced

- In silico : Covalent docking (AutoDock Vina) to identify interactions between the bromine atom and nucleophilic residues (e.g., cysteine thiols).

- In vitro : Enzyme inhibition assays (e.g., streptococcal hyaluronidase) with IC₅₀ determination. Use fluorescence quenching to monitor binding kinetics .

How should contradictions in spectroscopic data (e.g., NMR vs. computational predictions) be addressed?

Q. Advanced

- NMR : Assign peaks using 2D experiments (HSQC, HMBC) and compare with DFT-calculated chemical shifts (Gaussian09).

- IR : Validate carbonyl (C=O) stretch (1700–1750 cm⁻¹) against computed vibrational modes. Discrepancies may arise from solvent effects or crystal packing .

What computational methods are suitable for predicting the compound’s electronic properties and reactivity?

Q. Advanced

- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites.

- MD Simulations : Study solvation effects in aqueous/DMSO environments.

- QTAIM Analysis : Map bond critical points to quantify Br–C interaction strength .

How can researchers design ADME studies for this compound given limited pharmacokinetic data?

Q. Advanced

- Absorption : Use Caco-2 cell monolayers to measure permeability.

- Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS.

- Toxicity : Predict hepatic clearance with hepatocyte assays and CYP450 inhibition screening .

What strategies mitigate synthetic challenges, such as low yields in large-scale reactions?

Q. Advanced

- Flow Chemistry : Continuous processing improves heat/mass transfer.

- Catalysis : Pd/charcoal (1 mol%) enhances coupling efficiency.

- DoE Optimization : Response surface methodology (RSM) identifies critical variables (e.g., temperature, stirring rate) .

How does the furan ring’s electronic profile influence the compound’s reactivity compared to phenyl-substituted analogs?

Advanced

The furan’s oxygen atom increases electron density at the α-carbon (hyperconjugation), accelerating nucleophilic substitution but reducing stability in acidic conditions. Comparative Hammett studies (σ⁺ values) quantify this effect vs. phenyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.